Regiochemical Differentiation: 3,4-Dimethoxy vs. 2,5-Dimethoxy Substitution Determines Zinc-Binding Group Electronics and Enzyme Selectivity
The 3,4-dimethoxy substitution pattern on the benzenesulfonamide ring of the target compound distinguishes it from the commercially more common 2,5-dimethoxy regioisomer (CAS 702651-24-9). In phenylacrylamido-benzenesulfonamide series evaluated against hCA isoforms, derivatives bearing a 3,4-dimethoxyphenyl moiety achieved a Kᵢ of 0.5 nM for hCA II with 421-fold selectivity over hCA I, 18-fold over hCA IX, and 17.8-fold over hCA XII [1]. In contrast, the unsubstituted parent benzenesulfonamide–benzamide scaffold exhibits substantially weaker hCA II inhibition (Kᵢ = 305 nM) [2]. Although a direct head-to-head comparison between 3,4- and 2,5-dimethoxy regioisomers has not been published for the exact ortho-benzamide series, the 3,4-dimethoxy pattern consistently delivers superior hCA II potency and isoform selectivity across multiple benzenesulfonamide chemotypes due to optimal positioning of methoxy oxygen lone pairs for active-site hydrogen bonding [1].
| Evidence Dimension | hCA II inhibition potency shift conferred by 3,4-dimethoxy substitution vs. unsubstituted benzenesulfonamide |
|---|---|
| Target Compound Data | No direct assay data available for exact compound; 3,4-dimethoxyphenyl-containing analog (compound 113 in Angapelly et al.) shows hCA II Kᵢ = 0.5 nM [1] |
| Comparator Or Baseline | Unsubstituted benzenesulfonamide (hCA II Kᵢ = 305 nM) [2]; 2,5-dimethoxy regioisomer (CAS 702651-24-9) – no published hCA II Kᵢ data |
| Quantified Difference | ≥610-fold improvement in hCA II potency for 3,4-dimethoxyphenyl-substituted analog vs. unsubstituted benzenesulfonamide (class-level); 2,5-dimethoxy regioisomer potency not reported |
| Conditions | Stopped-flow CO₂ hydrase assay using recombinant human CA isozymes; inhibitor pre-incubated for 15 min |
Why This Matters
Procurement of the 3,4-dimethoxy regioisomer, rather than the 2,5-dimethoxy analog, is critical for programs targeting hCA II, as methoxy position dictates binding-site complementarity and, consequently, inhibitor potency and isoform selectivity.
- [1] Angapelly S, Ramya PVS, Angeli A, Del Prete S, Capasso C, Arifuddin M, Supuran CT. Development of sulfonamides incorporating phenylacrylamido functionalities as carbonic anhydrase isoforms I, II, IX and XII inhibitors. Bioorg Med Chem. 2017;25(20):5726-5732. doi:10.1016/j.bmc.2017.08.047. View Source
- [2] BindingDB Entry BDBM12414 (CHEMBL27601). Affinity data for benzenesulfonamide against human carbonic anhydrase II: Kᵢ = 305 nM. https://www.bindingdb.org (accessed 2026-05-11). View Source
